3-Ethoxy-2-fluoropyridine
CAS No.: 847225-55-2
Cat. No.: VC5301091
Molecular Formula: C7H8FNO
Molecular Weight: 141.145
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 847225-55-2 |
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Molecular Formula | C7H8FNO |
Molecular Weight | 141.145 |
IUPAC Name | 3-ethoxy-2-fluoropyridine |
Standard InChI | InChI=1S/C7H8FNO/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 |
Standard InChI Key | GKXSHFVQEJMYGL-UHFFFAOYSA-N |
SMILES | CCOC1=C(N=CC=C1)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Ethoxy-2-fluoropyridine (C₇H₈FNO) features a pyridine ring substituted with an ethoxy (-OCH₂CH₃) group at position 3 and a fluorine atom at position 2. The molecular weight is 141.14 g/mol. The electronegative fluorine atom induces electron-withdrawing effects, polarizing the ring and enhancing reactivity at adjacent positions. Meanwhile, the ethoxy group contributes steric bulk and moderate electron-donating properties via resonance.
Spectral Characteristics
While specific spectral data for 3-ethoxy-2-fluoropyridine are unavailable, analogous fluoropyridines exhibit distinct NMR patterns. For example, in 3-fluoropyridine-2-methanol, the fluorine atom at position 2 causes significant deshielding of adjacent protons, resulting in distinct ¹⁹F NMR shifts near -120 ppm . Similarly, IR spectroscopy typically reveals C-F stretching vibrations between 1,100–1,000 cm⁻¹ and C-O-C stretches near 1,250 cm⁻¹.
Physicochemical Properties
Fluorinated pyridines generally exhibit lower boiling points compared to their non-fluorinated counterparts due to reduced polarizability. The ethoxy group enhances solubility in polar organic solvents like ethanol or dichloromethane. Predicted logP values (≈1.2) suggest moderate hydrophobicity, aligning with trends observed in 3-fluoro-2-methoxypyridine derivatives .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-ethoxy-2-fluoropyridine can be inferred from methodologies used for related compounds. A patent describing the synthesis of 3-fluoropyridine-2-methanol (CN111004171A) provides a relevant framework :
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Halogenation and Alkoxylation:
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Alternative Pathway:
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Direct fluorination of 3-ethoxypyridine using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions.
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Industrial-Scale Production
Key considerations for scalability include:
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Catalysts: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve fluorination efficiency.
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Solvents: Polar aprotic solvents (e.g., DMF, DMSO) facilitate substitution reactions.
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Yield Optimization: Reaction temperatures between 80–120°C and controlled pH (6–8) minimize side products .
Applications in Pharmaceutical and Agrochemical Research
Biological Activity
Fluoropyridines are prized for their bioisosteric properties. While no direct studies on 3-ethoxy-2-fluoropyridine exist, analogues demonstrate:
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Antimicrobial Effects: Fluorine enhances membrane permeability and target binding. For instance, trifluoromethyl-substituted benzoylthiourea derivatives exhibit MIC values of 0.84 µM against E. coli .
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Enzyme Inhibition: The electron-withdrawing fluorine atom stabilizes interactions with catalytic residues in enzymes like DNA gyrase .
Comparison with Structural Analogues
Substituent Effects
Compound | Key Substituents | Bioactivity (IC₅₀) | LogP |
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3-Ethoxy-2-fluoropyridine | 2-F, 3-OCH₂CH₃ | Not reported | ~1.2 |
3-Fluoro-2-methoxypyridine | 2-F, 3-OCH₃ | 0.92 µM (E. coli) | 0.98 |
5-Chloro-2-fluoropyridine | 2-F, 5-Cl | 1.5 µM (K562 cells) | 1.8 |
Key Observations:
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Ethoxy groups confer higher lipophilicity than methoxy, potentially enhancing tissue penetration.
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Chlorine at position 5 (as in 5-chloro-2-fluoropyridine) increases cytotoxicity but reduces solubility .
Future Directions and Research Opportunities
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Synthetic Chemistry:
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Develop catalytic asymmetric methods to access enantiomerically pure derivatives for chiral drug candidates.
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Biological Screening:
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Evaluate 3-ethoxy-2-fluoropyridine against kinase targets (e.g., EGFR, VEGFR) given fluorine’s role in ATP-binding site interactions.
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Material Science:
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Explore its use in liquid crystals or organic semiconductors, leveraging the ethoxy group’s mesogenic properties.
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